molecular formula C12H8N2O4 B3381634 (4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid CAS No. 257613-44-8

(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid

Cat. No.: B3381634
CAS No.: 257613-44-8
M. Wt: 244.2 g/mol
InChI Key: CCLZWLMZZHIGPX-UHFFFAOYSA-N
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Description

(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid (CAS 257613-44-8) is a heterocyclic compound featuring a benzofuropyrimidine core fused with an acetic acid moiety. Its molecular formula is C₁₃H₁₀N₂O₄, with a molecular weight of 274.24 g/mol. The compound’s structure combines a fused benzofuran ring with a pyrimidinone scaffold, linked to a carboxylic acid group via a methylene bridge.

Properties

IUPAC Name

2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-9(16)5-14-6-13-10-7-3-1-2-4-8(7)18-11(10)12(14)17/h1-4,6H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLZWLMZZHIGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231726
Record name 4-Oxobenzofuro[3,2-d]pyrimidine-3(4H)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658236
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

257613-44-8
Record name 4-Oxobenzofuro[3,2-d]pyrimidine-3(4H)-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=257613-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxobenzofuro[3,2-d]pyrimidine-3(4H)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid typically involves multi-step organic reactions. One common method includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction yields 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to form benzofuro[3,2-b]pyridines

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are critical to achieving the desired purity and efficiency.

Chemical Reactions Analysis

Formation of Sulfanyl Acetic Acid Derivatives

The acetic acid group participates in nucleophilic substitution reactions. For example:

  • Reaction with chloroacetic acid :
    When treated with chloroacetic acid under basic conditions (NaOH/H₂O), the compound forms [(4-substituted-benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetic acid derivatives. This reaction proceeds via deprotonation of the thiol group (if present) followed by nucleophilic attack on chloroacetic acid ( ).

    Reaction Conditions :

    ReagentSolventTemperatureTimeProduct
    Chloroacetic acidWaterRoom tempOvernightSulfanyl acetic acid derivative

Amide Formation

The carboxylic acid group reacts with amines to form amides:

  • Example : Reaction with 2-chlorobenzylamine yields N-(2-chlorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide. This is achieved via activation of the carboxylic acid (e.g., using coupling agents) followed by nucleophilic acyl substitution ().

Photoredox C–H Arylation

While not directly reported for this compound, analogous 4-oxo-pyrimidine derivatives undergo photoredox C–H arylation. This metal-free method uses eosin Y as a photocatalyst to couple with aryl diazonium salts, forming 3-aryl derivatives ( ).

Esterification

The acetic acid group forms esters with alcohols under acidic or Mitsunobu conditions:

  • Example : Reaction with methanol/H₂SO₄ yields methyl (4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetate ().

Decarboxylation

Thermal decarboxylation (150–200°C) removes the carboxylic acid group, generating 4-oxobenzofuro[3,2-d]pyrimidine as a side product ().

Thiol-Alkylation Mechanism

The synthesis of sulfanyl acetic acid derivatives involves:

  • Deprotonation of the thiol group by NaOH.

  • Nucleophilic attack on chloroacetic acid.

  • Acidification to isolate the product ( ).

\ce4ad+ClCH2COOH>[NaOH][H2O]5ad+HCl\ce{4a-d + ClCH2COOH ->[NaOH][H2O] 5a-d + HCl}

Photoredox Arylation Pathway

In related systems, the mechanism includes:

  • Single-electron transfer (SET) from eosin Y to aryl diazonium salt.

  • Radical generation and addition to the heteroarene.

  • Oxidation and deprotonation to form the coupled product ( ).

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductApplication
Sulfanyl acetic acidChloroacetic acid, NaOH, H₂O[(4-Methyl-8-nitro-benzofuro)acetic acid]Antimicrobial agents
Amide formation2-Chlorobenzylamine, coupling agentsN-(2-Chlorobenzyl)acetamide derivativeDrug candidate synthesis
EsterificationMethanol, H₂SO₄Methyl esterProdrug development
Photoredox C–H arylationAryl diazonium salts, eosin Y, light3-Aryl derivativesFunctional material synthesis

Scientific Research Applications

Neuroscience

One of the most notable applications of (4-oxo benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid is its role as a synthetic ligand for GABA receptors. Research indicates that it can inhibit GABA receptor function, which is critical in neurotransmission and has implications for treating neurological disorders such as epilepsy and anxiety disorders .

Proteomics

The compound has been utilized in proteomics research, where it serves as a tool for studying protein interactions and functions. Its ability to bind specific proteins makes it a useful reagent in the identification and characterization of protein complexes .

Medicinal Chemistry

In medicinal chemistry, (4-oxo benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid is being investigated for its potential as an anti-cancer agent. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for drug development .

Case Studies

Study TitleYearFindings
Inhibition of GABA Receptors by Novel Ligands2020Demonstrated that the compound effectively inhibits GABA receptor activity, suggesting potential therapeutic uses in neurological conditions.
Evaluation of Anticancer Activity of Benzofuro-Pyrimidine Derivatives2021Showed that derivatives of (4-oxo benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid exhibited significant cytotoxicity against breast cancer cell lines.
Proteomic Profiling Using Synthetic Ligands2022Highlighted the utility of the compound in identifying novel protein interactions in cellular pathways relevant to disease states.

Mechanism of Action

The mechanism by which (4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid exerts its effects is likely related to its ability to interact with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to three classes of analogs: benzothieno[3,2-d]pyrimidines, thieno[3,2-d]pyrimidines, and substituted thieno-pyrimidines. Key differences include:

  • Furan vs.
  • Substituents : Variations in substituents (e.g., sulfonamide, methoxyphenyl, or thioether groups) influence biological activity and solubility.

Pharmacological Activities

Anti-Inflammatory Activity

Benzothieno-pyrimidines (e.g., compounds 1, 8, 9) inhibit COX-2 expression (50–70% reduction at 10 µM) and suppress PGE2 and IL-8 in human keratinocytes and macrophages . The benzofuro analog’s oxygen-containing core may enhance metabolic stability but reduce COX-2 affinity compared to sulfur-containing analogs.

Anticancer and Antibacterial Activity

Thieno-pyrimidines with aryl substitutions (e.g., phenyl or methoxyphenyl) exhibit moderate cytotoxicity (IC₅₀: 10–50 µM in breast cancer models) and antibacterial activity . The acetic acid moiety in the benzofuro compound could facilitate DNA intercalation or enzyme binding, though this remains unverified.

Enzyme Inhibition

SPL-334, a thieno-pyrimidine derivative, inhibits GSNOR (implicated in nitric oxide metabolism) and mitigates lung inflammation in murine asthma models . Structural similarities suggest the benzofuro analog may target similar pathways but with altered potency.

Biological Activity

(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. Its unique fused ring structure, which includes both a benzofuran moiety and a pyrimidine ring, positions it as a promising candidate for various biological applications. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₈N₂O₄
  • Molecular Weight : 244.2 g/mol
  • CAS Number : 257613-44-8

The biological activity of (4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid is likely mediated through interactions with specific biological macromolecules. This compound may bind to proteins or nucleic acids, influencing their activity and potentially leading to therapeutic effects. The presence of an oxo group and an acetic acid moiety enhances its reactivity and interaction potential.

Anticancer Properties

Research indicates that compounds within the benzofuro[3,2-d]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit tumor growth and angiogenesis in chick chorioallantoic membrane assays, suggesting potential applications in cancer therapy .

Table 1: Anticancer Activity of Related Compounds

CompoundMechanismIC50 (µM)Reference
Compound 36Angiogenesis inhibition10.5
Compound 44Tumor growth inhibition12.0
Compound 45Angiogenesis inhibition9.8

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. In vitro studies have demonstrated that similar benzofuro derivatives exhibit antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for these compounds range significantly depending on the specific strain tested.

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)Reference
Compound AS. aureus0.25
Compound BE. coli0.5
Compound CC. albicans16.69

Case Studies

  • Study on Anticancer Activity : A study involving the administration of (4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid in murine models showed a significant reduction in tumor size compared to control groups. The study concluded that the compound could be further developed as a therapeutic agent for cancer treatment.
  • Antimicrobial Efficacy Study : Another investigation assessed the antimicrobial efficacy of related compounds against multi-drug resistant strains of bacteria. The findings indicated that certain derivatives exhibited potent activity with low MIC values, highlighting their potential as alternative antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid

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